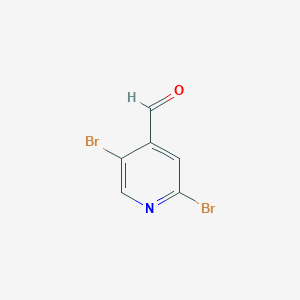

2,5-Dibromoisonicotinaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,5-dibromopyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2NO/c7-5-2-9-6(8)1-4(5)3-10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCRBYBOKTOIPCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Br)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00649913 | |

| Record name | 2,5-Dibromopyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959244-28-1 | |

| Record name | 2,5-Dibromopyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 2,5-Dibromoisonicotinaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dibromoisonicotinaldehyde, also known as 2,5-dibromopyridine-4-carbaldehyde, is a halogenated pyridine derivative with potential applications as a key intermediate in the synthesis of novel pharmaceutical compounds and other functional organic materials. The presence of two bromine atoms and an aldehyde group on the isonicotinic scaffold offers multiple reaction sites for further chemical modifications, making it a valuable building block for creating complex molecular architectures. This guide provides a comprehensive overview of a proposed synthetic route and the expected physicochemical and spectroscopic properties of the title compound.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a two-step process commencing from the commercially available 2-amino-5-bromopyridine. The initial step involves a Sandmeyer reaction to replace the amino group with a bromine atom, yielding 2,5-dibromopyridine.[1][2][3][4] The subsequent step introduces the aldehyde functionality at the 4-position via a directed ortho-metalation (DoM) followed by formylation.

Experimental Protocols

Step 1: Synthesis of 2,5-Dibromopyridine from 2-Amino-5-bromopyridine

This procedure is adapted from established Sandmeyer reaction protocols for the synthesis of brominated pyridines.[1][2][3]

Materials:

-

2-Amino-5-bromopyridine

-

48% Hydrobromic acid (HBr)

-

Sodium nitrite (NaNO₂)

-

Cuprous bromide (CuBr)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2-amino-5-bromopyridine (1.0 eq).

-

Cool the flask in an ice-salt bath to 0 to -5 °C.

-

Slowly add a 48% aqueous solution of hydrobromic acid (approx. 4.0 eq) while maintaining the temperature below 5 °C.

-

In a separate beaker, dissolve cuprous bromide (approx. 0.2 eq) in 48% HBr and add it to the reaction mixture.

-

Prepare a solution of sodium nitrite (1.1 eq) in water and add it dropwise to the reaction mixture over a period of 1-2 hours, ensuring the temperature does not exceed 5 °C.

-

After the addition is complete, allow the reaction to stir at 0-5 °C for an additional hour.

-

Slowly raise the temperature to room temperature and then heat the mixture to 50-60 °C until the evolution of nitrogen gas ceases.

-

Cool the reaction mixture to room temperature and neutralize it by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 8-9.

-

Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield crude 2,5-dibromopyridine.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient.

Step 2: Proposed Synthesis of this compound from 2,5-Dibromopyridine

This hypothetical procedure is based on standard directed ortho-metalation and formylation reactions of halogenated pyridines.

Materials:

-

2,5-Dibromopyridine

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (2.5 M)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas

Procedure:

-

Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet.

-

Add 2,5-dibromopyridine (1.0 eq) and dissolve it in anhydrous THF under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise via a syringe or dropping funnel, maintaining the temperature at -78 °C. A color change should be observed, indicating the formation of the lithiated species.

-

Stir the mixture at -78 °C for 1-2 hours.

-

Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise, again keeping the temperature at -78 °C.

-

After the addition of DMF, allow the reaction to stir at -78 °C for another 2-3 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature.

-

Add water and extract the product with diethyl ether (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Characterization Data

The following tables summarize the expected physicochemical and spectroscopic data for this compound. This data is predicted based on its chemical structure and comparison with analogous compounds.

Table 1: Predicted Physicochemical Properties

| Property | Value |

| Molecular Formula | C₆H₃Br₂NO |

| Molecular Weight | 264.90 g/mol |

| Appearance | Off-white to yellow solid |

| Melting Point | (Not available, expected to be a solid at room temp.) |

| CAS Number | 959244-28-1 |

Table 2: Predicted Spectroscopic Data

| Technique | Expected Peaks/Signals |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~10.1 (s, 1H, -CHO), δ ~8.8 (s, 1H, H-3), δ ~8.2 (s, 1H, H-6) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~190 (C=O), δ ~155 (C-6), δ ~145 (C-4), δ ~142 (C-3), δ ~125 (C-2), δ ~120 (C-5) |

| IR (KBr, cm⁻¹) | ~3050-3100 (C-H aromatic stretch), ~2850, ~2750 (C-H aldehyde stretch), ~1700-1720 (C=O aldehyde stretch), ~1550-1600 (C=C/C=N aromatic stretch), ~1000-1200 (C-Br stretch) |

| Mass Spec. (EI) | m/z 265/267/269 ([M]⁺, isotopic pattern for 2 Br), 236/238/240 ([M-CHO]⁺) |

Visualizations

Proposed Synthesis Workflow

Caption: Proposed two-step synthesis of this compound.

Characterization Logic

Caption: Workflow for the structural characterization of the final product.

References

A Technical Guide to 2,5-Dibromoisonicotinaldehyde: Synthesis, Properties, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dibromoisonicotinaldehyde, a halogenated pyridine derivative, represents a versatile scaffold for the synthesis of novel compounds in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring two bromine atoms and a reactive aldehyde group, provides multiple points for chemical modification, enabling the construction of diverse molecular architectures. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, a detailed experimental protocol for its synthesis, and a discussion of its potential applications in drug development, particularly as a key building block for targeted therapies.

Core Compound Identification and Properties

This compound, also known as 2,5-dibromopyridine-4-carbaldehyde, is a heterocyclic aromatic aldehyde.

CAS Number: 959244-28-1[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source |

| Molecular Formula | C₆H₃Br₂NO | [1] |

| Molecular Weight | 264.90 g/mol | [1] |

| Density (calculated) | 2.091 g/cm³ | [1] |

| Boiling Point (calculated) | 302.37 °C at 760 mmHg | [1] |

| Flash Point (calculated) | 136.669 °C | [1] |

| Refractive Index (calculated) | 1.654 | [1] |

| InChI | 1S/C6H3Br2NO/c7-5-2-9-6(8)1-4(5)3-10/h1-3H | [1] |

| InChIKey | HCRBYBOKTOIPCM-UHFFFAOYSA-N | [1] |

| SMILES | C1=C(C(=CN=C1Br)Br)C=O | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved from the readily available precursor, 2,5-dibromopyridine. A common and effective method involves a Grignard reaction followed by formylation using N,N-dimethylformamide (DMF).

Synthetic Workflow

The logical flow of the synthesis is depicted in the diagram below.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol describes the preparation of this compound from 2,5-dibromopyridine.

Materials:

-

2,5-Dibromopyridine

-

Isopropylmagnesium chloride (or other suitable Grignard reagent)

-

Anhydrous tetrahydrofuran (THF)

-

N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

-

Argon or Nitrogen gas (for inert atmosphere)

-

Standard glassware for anhydrous reactions (e.g., flame-dried flasks, condenser, dropping funnel)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, a dropping funnel, and an argon/nitrogen inlet, dissolve 2,5-dibromopyridine (1 equivalent) in anhydrous THF.

-

Grignard Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of isopropylmagnesium chloride (1.0-1.2 equivalents) in THF dropwise via the dropping funnel, maintaining the temperature below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) to confirm the formation of the Grignard reagent.

-

Formylation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Slowly add anhydrous N,N-dimethylformamide (DMF) (2-3 equivalents) dropwise, ensuring the internal temperature does not rise significantly.

-

Warming and Quenching: After the addition of DMF, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

-

Workup: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound as a solid.

Potential Applications in Drug Development

While specific biological activities of this compound are not extensively documented, its structural motifs are prevalent in a variety of biologically active compounds. The dibrominated pyridine core serves as a versatile platform for introducing diverse functionalities through cross-coupling reactions, making it a valuable building block in medicinal chemistry.

Role as a Synthetic Intermediate

The two bromine atoms on the pyridine ring exhibit differential reactivity, allowing for selective and sequential functionalization. This is particularly advantageous in the synthesis of complex molecules where precise control over substituent placement is crucial. Common transformations include Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, which enable the formation of carbon-carbon and carbon-heteroatom bonds. The aldehyde group provides a handle for further modifications, such as reductive amination to introduce amine functionalities or oxidation to the corresponding carboxylic acid.

Potential as a Scaffold for Kinase Inhibitors

Many kinase inhibitors, which are a cornerstone of modern cancer therapy, feature heterocyclic scaffolds. The pyridine ring of this compound can serve as a core structure that, upon functionalization, can interact with the hinge region of a kinase's ATP-binding pocket. The bromine atoms can be replaced with various aryl or heteroaryl groups to explore the hydrophobic pockets and solvent-exposed regions of the enzyme, thereby modulating potency and selectivity.

Conclusion

This compound is a valuable and versatile building block for organic synthesis with significant potential in drug discovery and development. Its readily tunable structure allows for the systematic exploration of chemical space in the design of novel therapeutic agents. The synthetic protocol provided herein offers a reliable method for its preparation, paving the way for further investigation into its chemical reactivity and biological applications. As the demand for novel and effective therapeutics continues to grow, the utility of such adaptable scaffolds in medicinal chemistry is poised to expand.

References

Spectroscopic Profile of 2,5-Dibromoisonicotinaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2,5-Dibromoisonicotinaldehyde, a halogenated pyridine derivative with the chemical formula C₆H₃Br₂NO, presents a molecule of interest for various applications in medicinal chemistry and materials science. Its structural features, including the reactive aldehyde group and the electronically modified pyridine ring due to the presence of two bromine atoms, make it a versatile building block. This technical guide provides a summary of its predicted spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) in the absence of experimentally acquired spectra in publicly accessible literature. Furthermore, it outlines standardized experimental protocols for obtaining such data.

Predicted Spectroscopic Data

Due to the limited availability of experimental data in scientific literature, the following spectroscopic characteristics have been predicted using computational models. These predictions serve as a valuable reference for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10.2 | s | 1H | -CHO |

| ~8.7 | s | 1H | H-6 |

| ~8.3 | s | 1H | H-3 |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Chemical shifts are estimates and may vary based on experimental conditions.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~190 | C=O (aldehyde) |

| ~155 | C-6 |

| ~145 | C-4 |

| ~140 | C-3 |

| ~125 | C-5 |

| ~120 | C-2 |

Solvent: CDCl₃. Chemical shifts are estimates and may vary based on experimental conditions.

Infrared (IR) Spectroscopy

Table 3: Predicted FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Weak | C-H stretch (aromatic) |

| ~2850, ~2750 | Weak-Medium | C-H stretch (aldehyde) |

| ~1710 | Strong | C=O stretch (aldehyde) |

| ~1570, ~1540 | Medium-Strong | C=C/C=N stretching (pyridine ring) |

| ~1100 | Medium | C-Br stretch |

| ~850 | Strong | C-H out-of-plane bend |

Sample preparation: KBr pellet or thin film.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 263 | ~50 | [M]⁺ (with ²⁷⁹Br) |

| 265 | ~100 | [M+2]⁺ (with ¹⁷⁹Br, ¹⁸¹Br) |

| 267 | ~50 | [M+4]⁺ (with ²⁸¹Br) |

| 236/238/240 | Variable | [M-CHO]⁺ |

| 184/186 | Variable | [M-Br]⁺ |

| 156 | Variable | [M-Br-CO]⁺ |

| 105 | Variable | [M-2Br]⁺ |

Ionization method: Electron Ionization (EI). The presence of two bromine atoms results in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments.[1][2][3]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified solid sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Press the powder into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a standard FT-IR spectrometer.

-

Data Acquisition:

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after dissolving in a suitable volatile solvent for liquid injection.

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: An electron multiplier or similar detector records the abundance of each ion. The characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observable for the molecular ion and any bromine-containing fragments.[1][2][3]

Visualization of Spectroscopic Analysis Workflow

Caption: A logical workflow for the spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to the Solubility and Stability of 2,5-Dibromoisonicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of 2,5-Dibromoisonicotinaldehyde, a key intermediate in various synthetic applications. Due to the limited availability of specific quantitative data in public literature, this document focuses on the compound's theoretical profile, predicted characteristics based on its chemical structure, and detailed experimental protocols for determining its solubility and stability. This guide is intended to equip researchers and drug development professionals with the necessary framework to generate empirical data and effectively utilize this compound in their work.

Introduction to this compound

This compound is a substituted pyridine derivative featuring two bromine atoms and an aldehyde functional group. Its molecular structure makes it a versatile building block in medicinal chemistry and materials science. The pyridine ring is a common scaffold in pharmaceuticals, the bromine atoms serve as reactive sites for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), and the aldehyde group allows for a wide range of transformations, including oxidation, reduction, and condensation reactions. A thorough understanding of its solubility and stability is paramount for its effective use in synthesis, formulation, and biological screening.

Chemical Profile:

-

IUPAC Name: 2,5-dibromopyridine-4-carbaldehyde

-

Synonyms: this compound, 2,5-Dibromopyridine-4-carboxaldehyde

-

CAS Number: 959244-28-1

-

Molecular Formula: C₆H₃Br₂NO[1]

-

Molecular Weight: 264.90 g/mol [1]

-

Structure:

Solubility Profile

Theoretical Solubility Characteristics

The principle of "like dissolves like" provides a basis for predicting solubility.[1]

-

Polarity: The molecule possesses both polar and nonpolar characteristics. The electronegative nitrogen in the pyridine ring and the oxygen of the aldehyde group introduce polarity and potential for hydrogen bonding. The aromatic ring and the two bromine atoms contribute to its nonpolar, lipophilic nature.

-

Solvent Predictions:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Expected to have moderate solubility due to hydrogen bonding potential with the aldehyde and pyridine nitrogen.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): Expected to be soluble, as these solvents can effectively solvate the polar regions of the molecule.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low due to the molecule's overall polarity.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Expected to have good solubility, as these solvents can accommodate molecules with moderate polarity.

-

Aqueous Solubility: Expected to be very low due to the hydrophobic nature of the dibrominated aromatic ring. Solubility in aqueous buffers will likely be pH-dependent due to the basicity of the pyridine nitrogen.

-

Quantitative Solubility Data

The following table is a template for presenting empirical solubility data, which must be determined experimentally.

Table 1: Solubility of this compound in Common Organic Solvents at 25°C (Hypothetical Data)

| Solvent | Chemical Formula | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Polar Protic | |||

| Methanol | CH₃OH | Data not available | Data not available |

| Ethanol | C₂H₅OH | Data not available | Data not available |

| Water | H₂O | Data not available | Data not available |

| Polar Aprotic | |||

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Data not available | Data not available |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | Data not available | Data not available |

| Acetone | C₃H₆O | Data not available | Data not available |

| Acetonitrile | C₂H₃N | Data not available | Data not available |

| Nonpolar / Weakly Polar | |||

| Dichloromethane (DCM) | CH₂Cl₂ | Data not available | Data not available |

| Chloroform | CHCl₃ | Data not available | Data not available |

| Ethyl Acetate | C₄H₈O₂ | Data not available | Data not available |

| Toluene | C₇H₈ | Data not available | Data not available |

| Hexane | C₆H₁₄ | Data not available | Data not available |

Experimental Protocol for Solubility Determination (Gravimetric Method)

This protocol outlines a standard procedure for determining the thermodynamic solubility of a solid compound in a solvent.

Materials:

-

This compound (analytical grade)

-

Selected solvents (analytical or HPLC grade)

-

Analytical balance (±0.1 mg accuracy)

-

Vials with Teflon-lined screw caps

-

Constant temperature shaker bath

-

Syringe filters (0.22 µm, solvent-compatible)

-

Glass syringes

-

Pre-weighed glass evaporation dishes

-

Drying oven or vacuum desiccator

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume (e.g., 5.0 mL) of the selected solvent. An excess of solid must be visible to ensure saturation.

-

Equilibration: Seal the vial tightly and place it in a constant temperature shaker bath (e.g., 25°C). Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Filtration: After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours for the excess solid to settle. Carefully withdraw a known volume of the supernatant using a pre-warmed (to the equilibration temperature) glass syringe. Immediately pass the solution through a 0.22 µm syringe filter into a pre-weighed evaporation dish. This step must be performed quickly to prevent temperature changes and solvent evaporation.

-

Solvent Evaporation: Place the evaporation dish in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound until all solvent has evaporated. Alternatively, use a vacuum desiccator.

-

Quantification: Once a constant weight is achieved, weigh the evaporation dish containing the dried solute.

-

Calculation:

-

Mass of dissolved solid (g) = (Final mass of dish + solid) - (Initial mass of empty dish)

-

Solubility ( g/100 mL) = (Mass of dissolved solid / Volume of supernatant collected) * 100

-

Visualization: Solubility Determination Workflow

Caption: Experimental workflow for gravimetric solubility determination.

Stability Profile

The chemical stability of this compound is critical for its storage, handling, and application in multi-step syntheses. Stability testing, particularly forced degradation studies, helps identify potential degradation pathways and degradation products.

Theoretical Stability and Reactivity

-

Aldehyde Functionality: Aldehydes are known to be susceptible to oxidation, especially when exposed to air (autoxidation), forming the corresponding carboxylic acid (2,5-dibromoisonicotinic acid). This process can be accelerated by light and heat. The aldehyde can also undergo reduction to an alcohol or participate in various condensation and nucleophilic addition reactions.

-

Pyridine Ring: The pyridine ring itself is generally stable. However, the electron-withdrawing nature of the aldehyde and bromine substituents can influence its reactivity.

-

Carbon-Bromine Bonds: Aryl-bromine bonds are typically stable but can undergo cleavage under certain conditions, such as strong reducing agents, high temperatures, or in the presence of certain metal catalysts. Reductive dehalogenation is a possible degradation pathway.[2]

-

Influencing Factors: The stability of the compound will be influenced by factors such as temperature, humidity, pH, light, and the presence of oxidizing or reducing agents.[3]

Forced Degradation (Stress Testing)

Forced degradation studies are essential to understand the intrinsic stability of a molecule.[3] The following table outlines a template for summarizing the results from such a study.

Table 2: Summary of Forced Degradation Study of this compound

| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | % Degradation | Major Degradation Products |

| Acid Hydrolysis | 0.1 M HCl | 24, 48, 72 | 60 | Data not available | Data not available |

| Base Hydrolysis | 0.1 M NaOH | 24, 48, 72 | 60 | Data not available | Data not available |

| Oxidation | 3% H₂O₂ | 24, 48, 72 | 25 (RT) | Data not available | 2,5-Dibromoisonicotinic acid |

| Thermal | Solid State | 24, 48, 72 | 80 | Data not available | Data not available |

| Photolytic | Solution (e.g., in ACN/H₂O) | 24, 48, 72 | 25 (RT) | Data not available | Data not available |

Experimental Protocol for Forced Degradation Study

This protocol provides a general method for conducting stress testing to identify degradation pathways. A stability-indicating analytical method (typically HPLC-UV or LC-MS) must be developed and validated beforehand.

Materials:

-

This compound

-

HPLC grade solvents (e.g., Acetonitrile, Methanol, Water)

-

Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

pH meter

-

Thermostatically controlled oven

-

Photostability chamber (ICH Q1B compliant)

-

Volumetric flasks and pipettes

-

HPLC-UV or LC-MS system

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL. Incubate the solution at 60°C. Withdraw aliquots at specified time points (e.g., 0, 8, 24, 48 hours). Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

-

Base Hydrolysis: Repeat the procedure in step 2, using 0.1 M NaOH as the stress agent and neutralizing with 0.1 M HCl.

-

Oxidative Degradation: Dilute the stock solution with 3% H₂O₂. Keep the solution at room temperature and protected from light. Withdraw aliquots at specified time points.

-

Thermal Degradation: Store the solid compound in an oven at 80°C. At each time point, withdraw a sample, dissolve it in the mobile phase diluent to the target concentration, and analyze.

-

Photostability: Expose a solution of the compound (e.g., in acetonitrile/water) to light in a photostability chamber providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light. Analyze samples at appropriate time points.

-

Sample Analysis: Analyze all stressed samples, along with an unstressed control (time zero), using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all major degradation products. Peak purity analysis (e.g., with a PDA detector or MS) should be performed to confirm specificity.

Visualization: Forced Degradation Workflow

Caption: Workflow for a forced degradation (stress testing) study.

Conclusion

While specific, publicly available data on the solubility and stability of this compound is limited, this guide provides a robust framework for its characterization. The theoretical profiles suggest moderate solubility in polar aprotic and chlorinated solvents and potential instability related to the aldehyde functional group. The detailed experimental protocols for solubility determination and forced degradation studies offer researchers and drug development professionals the necessary tools to generate reliable, quantitative data. This information is essential for optimizing reaction conditions, developing formulations, and ensuring the quality and reliability of research outcomes involving this versatile chemical intermediate.

References

An In-depth Technical Guide to 2,5-Dibromopyridine-4-carboxaldehyde: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5-dibromopyridine-4-carboxaldehyde, a halogenated pyridine derivative of interest in organic synthesis and medicinal chemistry. This document details the compound's discovery and historical context, its physicochemical properties, and established synthetic protocols. Emphasis is placed on providing detailed experimental procedures and a clear visual representation of the synthetic workflow. This guide is intended to be a valuable resource for researchers utilizing this compound as a building block in the development of novel molecules with potential therapeutic applications.

Introduction

2,5-Dibromopyridine-4-carboxaldehyde is a functionalized pyridine ring system that serves as a versatile intermediate in organic synthesis. The presence of two bromine atoms at positions 2 and 5, along with a formyl group at position 4, offers multiple reaction sites for further chemical transformations. While a singular "discovery" event for this compound is not prominently documented, its synthesis and use are rooted in the broader development of functionalized pyridines for applications in pharmaceuticals, materials science, and agrochemicals. Its structural motifs are found in various biologically active molecules, making it a valuable scaffold for drug discovery programs.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of 2,5-dibromopyridine-4-carboxaldehyde is presented below.

| Property | Value | Reference |

| Molecular Formula | C₆H₃Br₂NO | [1] |

| Molecular Weight | 264.90 g/mol | [2] |

| CAS Number | 959244-28-1 | [2] |

| Appearance | Solid | |

| InChI | 1S/C6H3Br2NO/c7-5-2-9-6(8)1-4(5)3-10/h1-3H | |

| InChI Key | HCRBYBOKTOIPCM-UHFFFAOYSA-N | |

| SMILES | O=Cc1cncc(Br)c1Br |

Synthesis of 2,5-Dibromopyridine-4-carboxaldehyde

The primary route for the synthesis of 2,5-dibromopyridine-4-carboxaldehyde involves the directed ortho-metalation of 2,5-dibromopyridine followed by formylation.

Synthesis of the Precursor: 2,5-Dibromopyridine

A common method for the synthesis of 2,5-dibromopyridine is the Sandmeyer reaction starting from 2-amino-5-bromopyridine.

-

Diazotization: 2-amino-5-bromopyridine is dissolved in an aqueous solution of hydrogen bromide. The solution is cooled to 0-5 °C. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature to form the diazonium salt.

-

Bromination: The diazonium salt solution is then added to a solution containing a copper(I) bromide catalyst in hydrobromic acid, or alternatively, liquid bromine can be used.[4]

-

Work-up: The reaction mixture is neutralized with a base such as sodium hydroxide. The product is then extracted with an organic solvent (e.g., diethyl ether), and the organic layer is dried and concentrated to yield 2,5-dibromopyridine.

| Reactant/Reagent | Molar Ratio (relative to 2-amino-5-bromopyridine) |

| 2-amino-5-bromopyridine | 1 |

| Hydrogen Bromide (47%) | Excess |

| Sodium Nitrite | ~1.1 |

| Copper(I) Bromide (catalyst) | Catalytic amount |

Synthesis of 2,5-Dibromopyridine-4-carboxaldehyde

The target compound is synthesized from 2,5-dibromopyridine via a lithiation reaction followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).

This protocol is adapted from a similar synthesis and should be optimized for specific laboratory conditions.

-

Preparation of LDA: In a round-bottom flask under an inert atmosphere (e.g., Argon), a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) is cooled to 0 °C. n-Butyllithium (n-BuLi) in hexanes is added dropwise, and the mixture is stirred to form a solution of lithium diisopropylamide (LDA).

-

Lithiation: The LDA solution is cooled to -78 °C. A solution of 2,5-dibromopyridine in anhydrous THF is then added slowly to the LDA solution, ensuring the temperature remains at -78 °C. The mixture is stirred at this temperature for a short period to allow for the deprotonation at the 4-position of the pyridine ring.

-

Formylation: Anhydrous N,N-dimethylformamide (DMF) is added dropwise to the reaction mixture at -78 °C. The reaction is stirred for an additional period at this temperature.

-

Quenching and Work-up: The reaction is quenched by the slow addition of water. The mixture is allowed to warm to room temperature. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or column chromatography to yield pure 2,5-dibromopyridine-4-carboxaldehyde.

| Reactant/Reagent | Molar Ratio (relative to 2,5-dibromopyridine) |

| 2,5-dibromopyridine | 1 |

| Diisopropylamine | 1.2 |

| n-Butyllithium (n-BuLi) | 1.1 |

| N,N-dimethylformamide (DMF) | 1.1 |

Synthetic Workflow

The following diagram illustrates the synthetic pathway from 2-amino-5-bromopyridine to 2,5-dibromopyridine-4-carboxaldehyde.

Caption: Synthetic route to 2,5-dibromopyridine-4-carboxaldehyde.

Biological Activity and Potential Applications

While specific studies on the biological activity of 2,5-dibromopyridine-4-carboxaldehyde are limited, its structural class, substituted pyridine carboxaldehydes, is of significant interest in medicinal chemistry. Derivatives of pyridine-2-carboxaldehyde have been investigated for their antitumor and antiparasitic activities.[5][6] For instance, certain thiosemicarbazone derivatives of pyridine-2-carboxaldehyde have shown potent antineoplastic activity.[5]

The strategic placement of the bromine and aldehyde functionalities on the pyridine ring of 2,5-dibromopyridine-4-carboxaldehyde makes it an attractive starting material for the synthesis of more complex molecules through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) and condensation reactions. These transformations can lead to the generation of diverse libraries of compounds for high-throughput screening in drug discovery and for the development of novel materials such as liquid crystals.

Conclusion

2,5-Dibromopyridine-4-carboxaldehyde is a valuable and versatile chemical intermediate. This technical guide has provided a consolidated resource on its synthesis, starting from readily available precursors, and has summarized its known properties. The detailed experimental protocols and the visual representation of the synthetic workflow are intended to facilitate its preparation and use in a research setting. Further investigation into the biological activities of derivatives of this compound is warranted and may lead to the discovery of novel therapeutic agents and advanced materials.

References

- 1. CN110759858A - Synthesis method of 2, 5-dibromopyridine - Google Patents [patents.google.com]

- 2. 2,5-ジブロモピリジン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2-Bromopyridine-5-carbaldehyde | 149806-06-4 [chemicalbook.com]

- 4. CN105061301A - Synthesis method of 2,5-dibromopyridine - Google Patents [patents.google.com]

- 5. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

physical and chemical properties of 2,5-Dibromoisonicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dibromoisonicotinaldehyde, a halogenated pyridine derivative, presents itself as a versatile intermediate in synthetic organic chemistry. Its unique electronic and structural characteristics, arising from the presence of two bromine atoms and an aldehyde functional group on the pyridine scaffold, make it a valuable precursor for the synthesis of a wide range of more complex molecules. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside a detailed, albeit inferred, experimental protocol for its synthesis. The document aims to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, offering critical data and methodologies to facilitate its application in the laboratory.

Core Properties and Data

This compound, also known as 2,5-dibromopyridine-4-carbaldehyde, is a solid compound with the chemical formula C₆H₃Br₂NO. The presence of the electron-withdrawing bromine atoms and the aldehyde group significantly influences the reactivity of the pyridine ring.

Physical and Chemical Properties

A summary of the key physical and chemical data for this compound is presented in Table 1. It is important to note that while some experimental data is available, certain properties are based on calculated values and should be considered as estimates.

| Property | Value | Source |

| IUPAC Name | 2,5-dibromopyridine-4-carbaldehyde | - |

| Synonyms | This compound | [1] |

| 2,5-dibromopyridine-4-carboxaldehyde | [1] | |

| CAS Number | 959244-28-1 | [1] |

| Molecular Formula | C₆H₃Br₂NO | [1] |

| Molecular Weight | 264.90 g/mol | [1] |

| Appearance | Solid | - |

| Boiling Point | 302.37°C at 760 mmHg (Calculated) | |

| Flash Point | 136.669°C (Calculated) | |

| Refractive Index | 1.654 (Calculated) | [1] |

| Solubility | Data not available | - |

| Stability | Stable under normal conditions. Avoid strong oxidizing agents. |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned as a two-step process starting from 2-aminopyridine. The first step is the synthesis of the key intermediate, 2,5-dibromopyridine, followed by its formylation at the 4-position.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis of 2,5-Dibromopyridine (Intermediate)

This protocol is adapted from established methods for the synthesis of 2,5-dibromopyridine from 2-aminopyridine.[2][3]

Materials:

-

2-Aminopyridine

-

Acetic Anhydride

-

Liquid Bromine

-

Sodium Hydroxide Solution

-

Hydrogen Bromide Solution

-

Sodium Nitrite Solution

-

Cuprous Bromide (catalyst)

-

Ethanol

-

Four-neck flask, reflux condenser, dropping funnel, thermometer, ice bath, filtration apparatus.

Procedure:

Step 1: Synthesis of 2-Amino-5-bromopyridine

-

In a four-neck flask equipped with a reflux condenser, add 2-aminopyridine and acetic anhydride.

-

Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the reaction solution to 20-25 °C.

-

Slowly add liquid bromine dropwise to the reaction mixture.

-

Maintain the reaction temperature at 45-55 °C for 2-3 hours.

-

Add water to the system until all solids are dissolved.

-

Dropwise, add a sodium hydroxide solution to precipitate the product.

-

Continue the reaction for another 30-40 minutes.

-

Filter the precipitate, dry it, and recrystallize from ethanol to obtain 2-amino-5-bromopyridine.[3]

Step 2: Synthesis of 2,5-Dibromopyridine

-

Add 2-amino-5-bromopyridine to a hydrogen bromide solution in a four-neck flask, in the presence of a catalytic amount of cuprous bromide.

-

Cool the mixture to between -5 and 15 °C using an ice bath.

-

Slowly add a sodium nitrite solution dropwise.

-

Allow the reaction to proceed for 2-5 hours at the controlled temperature.

-

The resulting product is 2,5-dibromopyridine.[3]

Proposed Experimental Protocol: Formylation of 2,5-Dibromopyridine

This proposed protocol is based on the formylation of similar aromatic compounds and requires optimization.

Materials:

-

2,5-Dibromopyridine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) or other strong base

-

N,N-Dimethylformamide (DMF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask, syringe, magnetic stirrer, low-temperature bath (e.g., dry ice/acetone).

Procedure:

-

In a dry, nitrogen-flushed round-bottom flask, dissolve 2,5-dibromopyridine in anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium in hexanes dropwise via syringe, while maintaining the temperature at -78 °C. The reaction is highly exothermic and requires careful temperature control.

-

Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete metal-halogen exchange.

-

Slowly add anhydrous N,N-dimethylformamide (DMF) dropwise to the reaction mixture at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by slowly adding a saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Caption: Experimental workflow for the proposed synthesis of this compound.

Chemical Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by its three functional groups: the pyridine ring, the two bromine substituents, and the aldehyde group.

-

Aldehyde Group: The aldehyde functionality is a versatile handle for a variety of chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in condensation reactions (e.g., with amines to form Schiff bases or with active methylene compounds in Knoevenagel condensations).

-

Bromine Atoms: The two bromine atoms are susceptible to nucleophilic aromatic substitution and can participate in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. This allows for the introduction of a wide range of substituents at the 2- and 5-positions of the pyridine ring.

-

Pyridine Ring: The pyridine nitrogen imparts basicity to the molecule and can be protonated or alkylated. The electron-withdrawing nature of the bromine atoms and the aldehyde group deactivates the ring towards electrophilic aromatic substitution.

These reactive sites make this compound a valuable building block for the synthesis of highly substituted pyridine derivatives, which are common scaffolds in pharmaceuticals and agrochemicals.

Biological Activity and Signaling Pathways

Currently, there is no publicly available data on the specific biological activity or the involvement of this compound in any signaling pathways. However, the structural motifs present in the molecule are found in various biologically active compounds.

-

Halogenated Pyridines: Many pharmaceuticals and agrochemicals contain halogenated pyridine cores. The halogens can influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets.

-

Isonicotinaldehyde Derivatives: The isonicotinaldehyde scaffold is a precursor to various compounds with diverse biological activities, including antimicrobial and anticancer properties.

Given the lack of direct biological data, a logical workflow for investigating the potential of this compound in drug discovery would involve its use as a scaffold for the synthesis of a library of derivatives, followed by screening for various biological activities.

References

2,5-Dibromoisonicotinaldehyde molecular structure and weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, weight, and available technical data for 2,5-Dibromoisonicotinaldehyde. The information is curated for researchers, scientists, and professionals in the field of drug development.

Core Molecular Information

This compound, also known as 2,5-dibromopyridine-4-carbaldehyde, is a halogenated pyridine derivative. The presence of bromine atoms and an aldehyde group on the pyridine ring makes it a potentially valuable intermediate in organic synthesis and medicinal chemistry. Pyridine scaffolds are integral to numerous pharmaceuticals due to their ability to engage in hydrogen bonding and other molecular interactions, which can influence the pharmacokinetic and pharmacodynamic properties of a drug.

Molecular Structure and Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₆H₃Br₂NO |

| Molecular Weight | 264.90 g/mol |

| CAS Registry Number | 959244-28-1 |

| Synonyms | 2,5-dibromopyridine-4-carbaldehyde |

| 2,5-Dibromopyridine-4-carboxaldehyde | |

| Chemical Structure |  |

Note: The chemical structure image is a representation. For precise bond angles and lengths, crystallographic data would be required.

Synthesis Protocols

Representative Synthesis of a Precursor: 2,5-Dibromopyridine

A common method for the synthesis of 2,5-dibromopyridine starts from 2-aminopyridine. The process involves bromination followed by a Sandmeyer reaction.[1][2]

Experimental Protocol: Synthesis of 2-Amino-5-bromopyridine (Step 1)

-

2-Aminopyridine is reacted with a brominating agent, such as N-bromosuccinimide (NBS) or liquid bromine, in a suitable solvent.[1][2]

-

The reaction mixture is typically stirred at a controlled temperature to ensure regioselective bromination at the 5-position.[2]

-

Upon completion, the product is isolated and purified, often through recrystallization.[2]

Experimental Protocol: Sandmeyer Reaction to Yield 2,5-Dibromopyridine (Step 2)

-

2-amino-5-bromopyridine is dissolved in an acidic solution, typically hydrobromic acid.[3][4]

-

The solution is cooled, and a solution of sodium nitrite is added dropwise to form a diazonium salt.[3][4]

-

The diazonium salt is then reacted with a copper(I) bromide catalyst to replace the diazonium group with a bromine atom, yielding 2,5-dibromopyridine.[4]

-

The final product is extracted and purified.[3]

Introduction of the Aldehyde Group

The formylation of the 4-position of 2,5-dibromopyridine to yield this compound could potentially be achieved through methods such as the Vilsmeier-Haack reaction or by lithiation followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).

Below is a generalized workflow for the synthesis of this compound.

Biological Activity and Drug Development Potential

Specific studies on the biological activity of this compound are limited in publicly available literature. However, the pyridine scaffold is a common feature in many biologically active compounds and approved drugs.[5] Substituted pyridines have been investigated for a wide range of therapeutic applications, including as anticancer, antibacterial, and anti-inflammatory agents.[6][7][8]

The biological activity of pyridine derivatives is often attributed to their ability to act as scaffolds that can be functionalized to interact with specific biological targets, such as enzymes and receptors. The bromine atoms in this compound can serve as handles for further chemical modifications, such as cross-coupling reactions, to build more complex molecules.[] The aldehyde group is also reactive and can be used to form various functional groups, including imines and alcohols, which are common in pharmacologically active compounds.

Potential Signaling Pathway Interactions

While no specific signaling pathways have been directly associated with this compound, pyridine derivatives are known to modulate various cellular signaling pathways. For instance, some pyridine-based compounds have been shown to inhibit protein kinases, which are key components of many signaling cascades involved in cell growth, differentiation, and apoptosis.[10]

The diagram below illustrates a generalized kinase signaling pathway that can be a target for pyridine-based inhibitors.

Conclusion

This compound is a halogenated pyridine derivative with potential as a building block in the synthesis of more complex molecules for pharmaceutical and materials science applications. While specific data on its biological activity and detailed synthetic protocols are not extensively documented in public sources, its structural features suggest it could be a valuable intermediate for the development of novel compounds with diverse therapeutic properties. Further research is warranted to explore its reactivity and biological profile.

References

- 1. heteroletters.org [heteroletters.org]

- 2. CN110759858A - Synthesis method of 2, 5-dibromopyridine - Google Patents [patents.google.com]

- 3. 2,5-Dibromopyridine synthesis - chemicalbook [chemicalbook.com]

- 4. CN105061301A - Synthesis method of 2,5-dibromopyridine - Google Patents [patents.google.com]

- 5. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]

- 7. Cellular pharmacology and biological activity of 5-carboranyl-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of a series of 2,5-diaminopyrimidine covalent irreversible inhibitors of Bruton's tyrosine kinase with in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

commercial availability and purity of 2,5-Dibromoisonicotinaldehyde

For Immediate Release

This technical guide provides an in-depth overview of 2,5-Dibromoisonicotinaldehyde (CAS No. 959244-28-1), a valuable heterocyclic building block for researchers in drug discovery and medicinal chemistry. This document details its commercial availability and purity, a comprehensive, plausible synthetic protocol, and a representative experimental workflow for its application in the synthesis of novel chemical entities.

Commercial Availability and Purity

This compound is commercially available from a range of suppliers, typically offered in research-grade purities. The compound, with the molecular formula C₆H₃Br₂NO, is a key intermediate for the synthesis of more complex substituted pyridine derivatives.[1] Below is a summary of its availability from select vendors.

| Supplier | CAS Number | Purity | Available Quantities |

| AccelaChem | 959244-28-1 | ≥95% | 1g, bulk |

| AstaTech Inc. | 959244-28-1 | 95% | 1g |

| Hangzhou Hairui Chemical Co., Ltd. | 959244-28-1 | 99% | 500g |

| Synthonix | 959244-28-1 | 97% | Inquire |

| P&S Chemicals | 959244-28-1 | Not Specified | Inquire |

Synthesis and Purification

Experimental Protocol: Synthesis of this compound

Step 1: Grignard Reagent Formation and Formylation

-

Reaction Setup: A dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with 2,5-dibromopyridine (1 equivalent) and anhydrous tetrahydrofuran (THF). The solution is cooled to between 0°C and -15°C in an ice-salt or dry ice/acetone bath.

-

Grignard Reagent Formation: Isopropylmagnesium chloride (1.05 equivalents) in THF is added dropwise to the cooled solution, maintaining the internal temperature below -10°C. The reaction mixture is stirred at this temperature for 1-2 hours to ensure the formation of the Grignard reagent.

-

Formylation: Anhydrous N,N-dimethylformamide (DMF) (1.2 equivalents) is then added dropwise to the reaction mixture, again maintaining the temperature below -10°C.

-

Quenching and Work-up: The reaction is allowed to warm to room temperature and stirred for an additional 2-3 hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

Step 2: Purification

-

Column Chromatography: The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

-

Recrystallization: Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to yield this compound as a solid.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Application in Medicinal Chemistry: A Representative Experimental Workflow

This compound is a versatile intermediate for the synthesis of diverse molecular scaffolds. The aldehyde functionality can readily undergo various chemical transformations, including Wittig reactions, reductive aminations, and the formation of Schiff bases. The two bromine atoms provide handles for subsequent cross-coupling reactions, allowing for the introduction of a wide range of substituents.

The following section details a representative experimental workflow for the synthesis of a Schiff base derivative, a common strategy in the generation of compound libraries for drug discovery.

Experimental Protocol: Synthesis of a this compound-derived Schiff Base

-

Reaction Setup: To a solution of this compound (1 equivalent) in a suitable solvent such as ethanol or methanol, is added a primary amine (1.1 equivalents).

-

Reaction Conditions: A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate the reaction. The mixture is stirred at room temperature or gently heated to reflux for 2-12 hours.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Isolation: Upon completion, the reaction mixture is cooled to room temperature. The resulting Schiff base product, if it precipitates, can be isolated by filtration. If the product remains in solution, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization.

This straightforward reaction allows for the rapid generation of a library of compounds with diverse functionalities, depending on the choice of the primary amine.

Diagram of a Representative Experimental Workflow: Schiff Base Synthesis

Caption: Workflow for the synthesis of a Schiff base from this compound.

References

Safe Handling and Storage of 2,5-Dibromoisonicotinaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safe handling, storage, and disposal of 2,5-Dibromoisonicotinaldehyde (CAS No. 959244-28-1), a key heterocyclic intermediate in pharmaceutical and chemical synthesis. Due to its hazardous nature, strict adherence to safety protocols is imperative to mitigate risks in the laboratory and manufacturing environments.

Hazard Identification and Classification

Primary Hazards:

-

Corrosive: Can cause severe skin burns and eye damage.[1]

-

Irritant: May cause respiratory irritation.[2]

-

Harmful if swallowed: Acute oral toxicity is a concern.

Physicochemical and Toxicological Data

Quantitative data for this compound is summarized below. It is important to note that some of the physical properties are calculated values and should be treated as estimations.[2]

| Property | Value | Source |

| Molecular Formula | C₆H₃Br₂NO | [2] |

| Molecular Weight | 264.90 g/mol | [2] |

| Appearance | Solid | [1] |

| Density | 2.091 g/cm³ (Calculated) | [2] |

| Boiling Point | 302.37 °C at 760 mmHg (Calculated) | [2] |

| Flash Point | 136.669 °C (Calculated) | [2] |

| Refractive Index | 1.654 (Calculated) | [2] |

| Hazard Classification (Anticipated) | Category |

| Skin Corrosion/Irritation | Corrosive / Category 1 or 2 |

| Serious Eye Damage/Irritation | Corrosive / Category 1 |

| Specific Target Organ Toxicity | May cause respiratory irritation / Category 3 |

Safe Handling Protocols

Adherence to meticulous experimental and handling protocols is crucial for minimizing exposure and ensuring a safe laboratory environment.

Engineering Controls

-

Ventilation: Always handle this compound in a certified chemical fume hood to prevent inhalation of dust.

-

Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible and in close proximity to the handling area.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure.

| PPE Item | Specification |

| Eye Protection | Chemical safety goggles with side shields or a face shield. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |

| Body Protection | A flame-retardant laboratory coat. |

| Respiratory Protection | If dust cannot be controlled, use a NIOSH-approved respirator. |

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.

-

Avoid the generation of dust. Use non-sparking tools for transfers.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in areas where the chemical is handled.

Storage and Incompatibility

Proper storage is essential to maintain the integrity of the compound and prevent hazardous reactions.

-

Storage Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3] Protect from light.[3]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[3] Based on the chemistry of related compounds, it is also prudent to avoid strong acids and bases.

Accidental Release and First Aid Measures

Spill Response

-

Small Spills: Carefully sweep up the solid material, avoiding dust generation. Place it in a sealed, labeled container for disposal.

-

Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Collect the material and place it in a designated container for disposal.

First Aid

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get immediate medical attention.[3]

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. Get medical attention.[3]

-

Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Get medical attention.[3]

-

Ingestion: Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Call a physician or poison control center immediately.[3]

Disposal Considerations

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. Do not allow the material to enter drains or water sources.

Hazardous Decomposition Products

Upon thermal decomposition, this compound may release hazardous gases and vapors, including:

-

Nitrogen oxides (NOx)

-

Carbon monoxide (CO)

-

Carbon dioxide (CO₂)

-

Hydrogen halides (such as hydrogen bromide)

Visual Workflow for Safe Handling and Storage

The following diagram illustrates the key logical steps for the safe handling and storage of this compound.

Caption: Logical workflow for the safe handling of this compound.

References

An In-depth Technical Guide to the Electrophilic Bromination of Isonicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic bromination of isonicotinaldehyde (pyridine-4-carboxaldehyde). Given the electron-deficient nature of the pyridine ring, further deactivated by the aldehyde group, this reaction presents significant synthetic challenges. This document outlines the theoretical basis for the reaction's regioselectivity, discusses the harsh conditions typically required, and provides a representative experimental protocol based on established pyridine chemistry.

Introduction: The Challenge of Electrophilic Substitution on Pyridine

The pyridine ring is substantially less reactive towards electrophilic aromatic substitution (SEAr) than benzene. This reduced reactivity is a consequence of the electronegative nitrogen atom, which withdraws electron density from the ring, thereby deactivating it towards attack by electrophiles. Furthermore, the nitrogen atom's lone pair of electrons can be protonated or coordinate to a Lewis acid catalyst under typical electrophilic bromination conditions, which further deactivates the ring by introducing a positive charge.

Isonicotinaldehyde possesses an aldehyde group at the 4-position, which is a strong electron-withdrawing group. This group further deactivates the pyridine ring, making electrophilic substitution even more challenging than for unsubstituted pyridine.

Regioselectivity of Bromination

Electrophilic attack on the pyridine ring occurs preferentially at the 3- and 5-positions. Attack at the 2-, 4-, or 6-positions results in an unstable carbocation intermediate, known as a sigma complex or arenium ion, where one of the resonance structures places a positive charge directly on the electronegative nitrogen atom.[1][2] This is energetically highly unfavorable. In contrast, when the electrophile attacks at the 3- or 5-position, the positive charge in the resulting sigma complex is delocalized over the carbon atoms of the ring without involving the nitrogen atom, leading to a more stable intermediate.[2]

The aldehyde group at the 4-position of isonicotinaldehyde is a meta-directing group. In the context of the pyridine ring, the positions "meta" to the C4 aldehyde are the 3- and 5-positions. Therefore, the inherent regioselectivity of the pyridine ring and the directing effect of the aldehyde group are in agreement, strongly favoring the formation of 3-bromo-isonicotinaldehyde as the primary product of electrophilic bromination. The commercial availability of 3-bromo-4-pyridinecarboxaldehyde supports this predicted regiochemical outcome.[3]

Reaction Mechanism

The electrophilic bromination of isonicotinaldehyde is expected to proceed via a standard SEAr mechanism. The key steps are:

-

Activation of Bromine: In the presence of a strong acid like oleum (fuming sulfuric acid), bromine is polarized, increasing its electrophilicity.

-

Nucleophilic Attack: The π-system of the isonicotinaldehyde ring attacks the electrophilic bromine atom, leading to the formation of a resonance-stabilized carbocation intermediate (sigma complex).

-

Deprotonation: A base (such as HSO4-) removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the final product, 3-bromo-isonicotinaldehyde.

The logical flow of this mechanism is depicted in the following diagram:

Caption: Logical workflow for the electrophilic bromination of isonicotinaldehyde.

A more detailed visualization of the reaction mechanism at the molecular level is provided below:

Caption: Simplified mechanism of electrophilic bromination.

Experimental Considerations and Data

The following table summarizes the general conditions and challenges associated with the electrophilic bromination of pyridine systems.

| Parameter | Condition/Observation | Rationale |

| Substrate | Isonicotinaldehyde | Highly deactivated pyridine ring due to the N atom and the C4-aldehyde group. |

| Brominating Agent | Molecular Bromine (Br₂) | Standard reagent for electrophilic bromination. |

| Catalyst/Solvent | Oleum (H₂SO₄/SO₃) or conc. H₂SO₄ | A strong Brønsted acid is required to activate the bromine and to protonate the substrate, further increasing the harsh conditions needed. |

| Temperature | High (e.g., >200-300 °C) | Significant thermal energy is necessary to overcome the high activation energy barrier of this reaction. |

| Pressure | Sealed vessel/autoclave | Required to maintain the volatile reactants at high temperatures. |

| Yield | Expected to be low to moderate | Due to the harsh conditions, side reactions and decomposition are likely, leading to reduced yields. |

| Key Byproducts | Polybrominated species, sulfonation products, and decomposition tars. | The forcing conditions can lead to a lack of selectivity and substrate degradation. |

Representative Experimental Protocol

Disclaimer: The following protocol is a representative example based on general procedures for the bromination of deactivated aromatic systems and has not been optimized specifically for isonicotinaldehyde. Appropriate safety precautions must be taken when working with bromine, oleum, and high-pressure equipment.

Objective: To synthesize 3-bromo-isonicotinaldehyde via electrophilic bromination.

Materials:

-

Isonicotinaldehyde

-

Molecular Bromine (Br₂)

-

Oleum (e.g., 20% SO₃ in H₂SO₄)

-

Sodium bisulfite (NaHSO₃)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent

-

Anhydrous sodium sulfate (Na₂SO₄)

-

High-pressure reaction vessel (autoclave)

Procedure:

-

Reaction Setup: In a thick-walled glass liner for a high-pressure autoclave, cautiously add isonicotinaldehyde (1.0 eq.). To this, slowly add oleum (5-10 volumes) while cooling in an ice bath.

-

Addition of Bromine: Once the mixture is homogeneous, slowly add molecular bromine (1.0-1.2 eq.) dropwise, maintaining the temperature below 10°C.

-

Reaction: Securely seal the liner within the autoclave. Heat the reaction mixture to 250-300°C for 12-24 hours. The pressure inside the vessel will increase significantly.

-

Workup: After cooling the autoclave to room temperature and carefully venting any excess pressure, cautiously pour the reaction mixture onto crushed ice.

-

Quenching: Quench any unreacted bromine by the slow addition of a saturated aqueous solution of sodium bisulfite until the orange/brown color dissipates.

-

Neutralization: Carefully neutralize the acidic solution by the slow addition of solid sodium bicarbonate or a saturated aqueous solution of NaHCO₃ until the pH is approximately 7-8. This step is highly exothermic and will release large volumes of CO₂ gas.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent such as dichloromethane (3 x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford 3-bromo-isonicotinaldehyde.

The general workflow for this experimental procedure is outlined below:

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 3. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 2,5-Dibromoisonicotinaldehyde in Suzuki-Miyaura Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 2,5-dibromoisonicotinaldehyde in Suzuki-Miyaura cross-coupling reactions. This versatile building block allows for the selective introduction of aryl or heteroaryl substituents at the 2 and 5 positions of the pyridine ring, paving the way for the synthesis of a diverse range of novel compounds for applications in medicinal chemistry and materials science. While direct literature on the Suzuki-Miyaura coupling of this compound is limited, the following protocols and data are based on established procedures for structurally similar dihalopyridines and other dibromoheterocycles.

Reaction Principle

The Suzuki-Miyaura cross-coupling reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organohalide and an organoboron compound.[1] In the case of this compound, the bromine atoms at the 2 and 5 positions can be sequentially or simultaneously replaced by various aryl or heteroaryl groups from the corresponding boronic acids or their esters. The aldehyde group at the 4-position offers a handle for further synthetic transformations.

The general scheme for the Suzuki-Miyaura reaction of this compound is as follows:

Caption: General reaction scheme for the Suzuki-Miyaura coupling.

Data Presentation: Reaction Conditions for Suzuki-Miyaura Coupling

The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity (mono- vs. di-arylation). The following tables summarize typical reaction conditions for the Suzuki-Miyaura coupling of related dihalopyridines and dibromoheterocycles, which can serve as a starting point for optimizing the reaction of this compound.

Table 1: Conditions for Mono-arylation

| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Substrate Analogue | Yield (%) |

| Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (4.5) | KF (3.0) | 1,4-Dioxane | 80-100 | 12-24 | 2,6-Dibromopyridine | Effective |

| Pd(OAc)₂ (5) | SPhos (10) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 12 | 2,6-Dibromopyridine | High |

| Pd(PPh₃)₄ (2.5) | - | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 90 | 12 | 2,5-Dibromo-3-hexylthiophene | Moderate to Good |

Table 2: Conditions for Di-arylation

| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Substrate Analogue | Yield (%) |

| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | DME | 80 | 2 | 2,6-Dibromopyridine | High |

| PdCl₂(dppf) (3) | - | K₂CO₃ (2.0) | DME | 80 | 2 | 2,6-Dibromopyridine | High |

| Pd(OAc)₂ (2) | PPh₃ (8) | Na₂CO₃ (2.0) | 95% EtOH | Reflux | 2-4 | Dibromothiophenes | Moderate to Excellent[1] |

| Pd(PPh₃)₄ (6) | - | K₃PO₄ (4.0) | 1,4-Dioxane/H₂O | 90 | 12 | 2,5-Dibromo-3-hexylthiophene | Moderate to Good |

Experimental Protocols

The following are detailed, generalized protocols for performing mono- and di-arylation of this compound via the Suzuki-Miyaura cross-coupling reaction. These protocols are adapted from procedures for similar substrates and should be optimized for the specific arylboronic acid used.[2][3][4]

Protocol 1: General Procedure for Mono-arylation

This protocol is designed to favor the selective reaction at one of the bromine positions, typically the more reactive one (position 2).

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.1-1.2 equiv)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%)

-

Ligand (e.g., P(t-Bu)₃, 4.5 mol%)

-

Base (e.g., KF, 3.0 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the arylboronic acid, and the base.

-

Add the anhydrous, degassed solvent to the flask.

-